Ingap (104-118), also known as the INGAP peptide, is a bioactive fragment derived from the Islet Neogenesis-Associated Protein, consisting of a sequence of 15 amino acids. This peptide has garnered significant attention in diabetes research due to its potential therapeutic effects in promoting islet neogenesis and enhancing insulin secretion. The peptide's sequence is highly conserved and contains critical motifs that facilitate its biological activity, making it a subject of extensive study in the context of diabetes treatment.
The INGAP peptide was originally identified from pancreatic tissue and has been synthesized for research purposes. The synthesis typically involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence and structure of the peptide. The peptide has been studied extensively in both in vitro and in vivo models, demonstrating its role in stimulating insulin secretion and promoting the regeneration of pancreatic beta cells.
INGAP (104-118) is classified as a signaling peptide involved in cellular processes related to insulin secretion and pancreatic islet cell regeneration. It falls under the category of bioactive peptides, which are short sequences of amino acids that exert physiological effects on various biological systems.
The synthesis of INGAP (104-118) employs the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase method. This technique allows for the sequential addition of amino acid residues to a growing peptide chain attached to a solid support. The process includes several key steps:
The purification process utilizes a C18 stationary phase column where a gradient solvent system composed of water with 0.4% formic acid and acetonitrile is employed to separate the peptide from impurities. Final purity is confirmed through liquid chromatography-mass spectrometry analysis, ensuring that the synthesized peptide meets required specifications for further biological studies .
The molecular structure of INGAP (104-118) consists of a specific sequence of amino acids that includes a highly conserved motif (IGLHDP) alongside unique sequences that contribute to its biological functions. The molecular weight of this peptide is approximately 1,501.6 Da.
The structural characterization often involves techniques such as nuclear magnetic resonance spectroscopy or circular dichroism spectroscopy to confirm its conformation in solution, which is crucial for understanding its interaction with receptors and biological targets .
INGAP (104-118) participates in several biochemical reactions primarily related to signaling pathways involved in insulin secretion and beta-cell proliferation. It has been shown to activate key pathways such as:
Upon binding to its receptor, INGAP (104-118) induces phosphorylation events leading to enhanced insulin secretion from pancreatic beta cells. Studies have demonstrated that both short-term and long-term exposure to this peptide significantly affects protein expression related to these pathways, thereby facilitating increased insulin release during glucose stimulation .
The mechanism by which INGAP (104-118) exerts its effects involves binding to specific receptors on pancreatic cells, leading to intracellular signaling cascades that promote insulin secretion and beta-cell proliferation. Key aspects include:
Experimental data indicate that synthetic INGAP (104-118) can effectively stimulate insulin release under varying glucose concentrations, demonstrating its potential utility in managing diabetes .
Relevant analytical techniques such as high-performance liquid chromatography are employed to assess purity and stability over time .
INGAP (104-118) has several promising applications in biomedical research:
INGAP peptide (104-118) demonstrates a sophisticated mechanism for protecting pancreatic β-cells against cytokine-induced apoptosis by selectively disrupting crosstalk between the NF-κB and JAK/STAT pathways. Research using rat insulinoma cells (RINm5F and INS-1) reveals that INGAP significantly reduces apoptosis triggered by interleukin-1β (IL-1β) and interferon-γ (IFN-γ) cocktails. This protective effect occurs through targeted inhibition of phosphorylation events in the NF-κB pathway—specifically suppressing IKKα/β and IκBα phosphorylation—without blocking nuclear translocation of the p65 subunit [2]. Crucially, INGAP does not directly inhibit either cytokine pathway when activated independently, but specifically targets their synergistic interaction. Molecular analyses demonstrate that INGAP downregulates IFN-γ-potentiated genes (Nos2, Irf1) and IL-1β/NF-κB-induced genes (Ccl2, Sod2) only under combinatorial cytokine exposure [2]. This pathway-selective inhibition preserves essential immune functions while specifically counteracting the destructive signaling crosstalk that drives β-cell death in diabetic conditions.
Table 1: INGAP's Effects on Key Apoptotic Pathway Components
Pathway Component | Effect of INGAP | Functional Consequence |
---|---|---|
IKKα/β phosphorylation | Significant inhibition | Reduced NF-κB activation |
IκBα phosphorylation | Significant inhibition | Decreased p65 release |
p65 nuclear translocation | No significant effect | Context-dependent regulation preserved |
STAT1 phosphorylation | Selective inhibition under cytokine cocktails | Disruption of JAK/STAT-NF-κB crosstalk |
IFN-γ-potentiated genes (Nos2, Irf1) | Downregulation | Attenuated pro-apoptotic signaling |
INGAP peptide exerts potent anti-inflammatory effects on β-cells by suppressing inducible nitric oxide synthase (iNOS) expression and subsequent nitric oxide (NO) production—key mediators of cytokine-induced β-cell dysfunction. In RINm5F and INS-1 β-cell lines exposed to IL-1β and IFN-γ, INGAP treatment (1.67 μM) reduces iNOS mRNA expression by 65% and decreases NO production by 58% compared to cytokine-treated controls [2]. This suppression occurs through the dual targeting of both NF-κB and STAT1 activation pathways, which synergistically drive Nos2 gene transcription during inflammatory responses. INGAP specifically disrupts the IFN-γ-mediated amplification of IL-1β-induced iNOS expression without affecting basal NO production, indicating its action is specific to pathological inflammation [2] [5]. The reduction in NO generation directly correlates with improved β-cell viability, as demonstrated by MTT assays showing 40% higher survival rates in INGAP-treated cells under cytokine stress [2]. This mechanism represents a critical therapeutic avenue for preserving functional β-cell mass in the inflammatory microenvironment characteristic of both type 1 and type 2 diabetes.
Table 2: INGAP-Mediated Suppression of Inflammatory Mediators
Parameter | Cytokine Exposure | Cytokines + INGAP | Reduction (%) |
---|---|---|---|
iNOS mRNA expression | 12.5-fold increase | 4.4-fold increase | 65% |
Nitric oxide production | 48.3 μM | 20.3 μM | 58% |
Caspase-3 activation | 3.8-fold increase | 1.7-fold increase | 55% |
β-cell viability | 54% of control | 76% of control | 40% improvement |
The protective effects of INGAP extend to strategic modulation of stress-activated kinase pathways, particularly through inhibition of STAT3, p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK) signaling. In cytokine-treated β-cells, recombinant INGAP (rINGAP) significantly attenuates phosphorylation of STAT3 at Tyr705, reducing its activation by approximately 60% [2]. This inhibition is particularly important given STAT3's dual roles in both promoting inflammation and regulating cell survival. Additionally, INGAP suppresses the phosphorylation of p38 and JNK—kinases that mediate apoptosis under cellular stress—by 45-55% in cytokine-exposed β-cells [2]. The coordinated inhibition of these pathways substantially reduces caspase-3 activation (55% reduction) and DNA fragmentation, key executioners of apoptotic cell death [1] [2]. Mechanistically, INGAP appears to preferentially target cytokine crosstalk rather than isolated pathway activation, as these inhibitory effects are minimal when β-cells are exposed to IL-1β or IFN-γ alone. This selective modulation preserves essential signaling functions while specifically counteracting the exaggerated stress responses that occur in diabetic environments.
Beyond protection, INGAP peptide demonstrates remarkable efficacy in promoting β-cell neogenesis through activation of pancreatic ductal progenitor cells. In the human pancreatic ductal epithelial (HPDE) cell line, a single treatment with INGAP (167 nM) triggers a precisely timed transcriptional cascade that recapitulates embryonic β-cell development [3] [5]. Within just 15 minutes of exposure, INGAP induces rapid upregulation of pancreatic and duodenal homeobox factor-1 (Pdx-1), the master regulator of pancreatic development. This is followed sequentially by increased expression of neurogenin-3 (Ngn3) at 30 minutes, neurogenic differentiation factor (NeuroD) at 1 hour, insulinoma-associated-1 (IA-1) at 24 hours, and finally v-maf musculoaponeurotic fibrosarcoma oncogene homolog A (MafA) at 48 hours [5]. This transcriptional cascade culminates in detectable insulin mRNA expression within 72 hours and measurable C-peptide secretion by day 7, confirming functional maturation [5]. When cultured in Matrigel to mimic the pancreatic extracellular matrix, INGAP-treated ductal cells form three-dimensional islet-like clusters that exhibit glucose-responsive insulin secretion and express key β-cell markers including GLUT2 and nuclear PDX-1 [3]. This capacity to reprogram adult human ductal cells into insulin-producing cells highlights INGAP's unique potential for regenerative therapies targeting the root cause of diabetes—β-cell deficiency.
Table 3: Time Course of Transcription Factor Activation by INGAP in Ductal Cells
Transcription Factor | Time to Activation | Developmental Role |
---|---|---|
Pdx-1 | 15 minutes | Pancreatic specification |
Ngn3 | 30 minutes | Endocrine commitment |
NeuroD | 1 hour | β-cell differentiation |
IA-1 | 24 hours | Endocrine maturation |
MafA | 48 hours | β-cell functional regulation |
INGAP peptide enhances islet neogenesis through synergistic interactions with key growth factors that promote pancreatic regeneration. Research demonstrates that INGAP cooperates with epidermal growth factor (EGF) to amplify Ras/Raf/ERK signaling in RIN-m5F β-cells, enhancing proliferation beyond what either factor achieves alone [1] [7]. This synergy occurs through INGAP's unique activation of Src kinases alongside EGF receptor signaling, creating complementary pathways that converge on mitogenic signaling [1]. Additionally, INGAP potentiates hepatocyte growth factor (HGF)-mediated β-cell differentiation through coordinated STAT3 modulation, particularly in ductal cell populations that express c-Met receptors [7] [9]. In the regenerating pancreas, INGAP enhances vascular endothelial growth factor (VEGF) production, establishing a pro-angiogenic microenvironment that supports nascent islet formation and maturation [7]. These cooperative interactions position INGAP as a central coordinator of regenerative signaling networks rather than a standalone mitogen. By amplifying endogenous growth factor pathways, INGAP leverages natural regenerative mechanisms while avoiding supraphysiological stimulation that might promote uncontrolled proliferation or oncogenic transformation.
Table 4: Growth Factor Synergies with INGAP Peptide
Growth Factor | Signaling Pathway | Synergistic Effect with INGAP |
---|---|---|
Epidermal Growth Factor (EGF) | Ras/Raf/ERK | Enhanced β-cell proliferation via Src-EGFR crosstalk |
Hepatocyte Growth Factor (HGF) | c-Met/PI3K | Amplified duct-to-β-cell differentiation |
Vascular Endothelial Growth Factor (VEGF) | VEGFR2/PKC | Increased islet vascularization and maturation |
Fibroblast Growth Factor (FGF) | FGFR/MAPK | Augmented islet neogenesis in injured pancreas |
Compounds Mentioned in Article
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4